N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide
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Overview
Description
N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 5-chlorobenzo[d]oxazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
N-((5-Chlorobenzo[d]oxazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the benzoxazole and difluorobenzamide moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
64862-31-3 |
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Molecular Formula |
C15H8ClF2N3O3 |
Molecular Weight |
351.69 g/mol |
IUPAC Name |
N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H8ClF2N3O3/c16-7-4-5-11-10(6-7)19-15(24-11)21-14(23)20-13(22)12-8(17)2-1-3-9(12)18/h1-6H,(H2,19,20,21,22,23) |
InChI Key |
ZPPOBWNKKFXYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NC3=C(O2)C=CC(=C3)Cl)F |
Origin of Product |
United States |
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